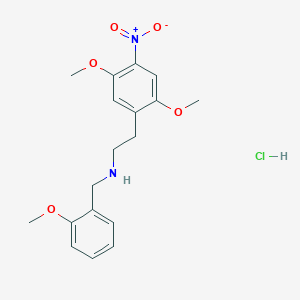

25N-NBOMe (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de 25N-NBOMe (clorhidrato) implica varios pasos, comenzando con el precursor 2,5-dimetoxi-4-nitrofenetilamina (2C-N). El paso clave en la síntesis es la sustitución N-(2-metoxibencilo) en el grupo amino. Esta reacción generalmente requiere el uso de una base fuerte y un solvente adecuado, como la dimetilformamida (DMF), bajo condiciones de temperatura controlada

Análisis De Reacciones Químicas

25N-NBOMe (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de metabolitos hidroxilados.

Reducción: La reducción de nitro es una reacción común para este compuesto, convirtiendo el grupo nitro en una amina.

Sustitución: El compuesto puede sufrir reacciones de N-desalquilación y O-desmetilación.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son metabolitos hidroxilados y desmetilados .

Aplicaciones Científicas De Investigación

25N-NBOMe (clorhidrato) tiene varias aplicaciones de investigación científica:

Neurofarmacología: Se utiliza para estudiar los efectos de los agonistas de los receptores de serotonina en la función cerebral y el comportamiento.

Toxicología Forense: El compuesto se analiza en laboratorios forenses para detectar su presencia en muestras biológicas y comprender su metabolismo.

Psicofarmacología: Los investigadores utilizan este compuesto para investigar los mecanismos que subyacen a los efectos alucinógenos y sus posibles aplicaciones terapéuticas.

Mecanismo De Acción

El principal mecanismo de acción para 25N-NBOMe (clorhidrato) implica su alta afinidad y actividad agonista en los receptores de serotonina 5-HT2A . Esta interacción conduce a la liberación alterada de neurotransmisores, particularmente serotonina, dopamina y glutamato, lo que da como resultado los efectos alucinógenos del compuesto . El compuesto también afecta otros receptores de serotonina, como el 5-HT2C, pero con menor afinidad .

Comparación Con Compuestos Similares

25N-NBOMe (clorhidrato) es parte de la serie de compuestos NBOMe, que incluye otros derivados como 25I-NBOMe, 25B-NBOMe y 25C-NBOMe . Estos compuestos comparten una estructura similar pero difieren en sus sustituciones en la posición 4 del anillo de fenetilamina. Por ejemplo:

25I-NBOMe: Contiene un sustituyente yodo.

25B-NBOMe: Contiene un sustituyente bromo.

25C-NBOMe: Contiene un sustituyente cloro.

La singularidad de 25N-NBOMe (clorhidrato) radica en su sustituyente nitro, que contribuye a su perfil farmacológico y vías metabólicas distintos .

Actividad Biológica

25N-NBOMe (hydrochloride) is a synthetic compound belonging to the NBOMe series, which are derivatives of the 2C family of hallucinogens. These compounds have garnered attention due to their potent psychoactive effects and potential neurotoxicity. This article aims to provide a comprehensive overview of the biological activity of 25N-NBOMe, focusing on its pharmacodynamics, neurochemical interactions, and associated toxicological profiles.

25N-NBOMe is characterized by its 2-methoxybenzyl substitution on the phenethylamine backbone. This modification enhances its binding affinity for serotonin receptors, particularly the 5-HT2A receptor, which is primarily responsible for its hallucinogenic effects. Research indicates that 25N-NBOMe acts as a full agonist at the 5-HT2A receptor, exhibiting nanomolar affinity (0.5–1.6 nM) .

Table 1: Binding Affinities of 25N-NBOMe

| Receptor Type | Binding Affinity (nM) |

|---|---|

| 5-HT2A | 0.5 - 1.6 |

| 5-HT2C | 4.6 - 130 |

| Dopamine D3 | >500 |

| Dopamine D4 | >500 |

| Serotonin Transporter | >500 |

Neurotransmitter Release

Studies have demonstrated that 25N-NBOMe significantly increases the release of key neurotransmitters, including dopamine (DA), serotonin (5-HT), and glutamate (GLU). This increase is dose-dependent and contributes to both its psychoactive effects and potential for abuse .

- Dopamine: Elevated levels of DA in the nucleus accumbens have been observed following administration of 25N-NBOMe, indicating its potential for reinforcing effects similar to other addictive substances .

- Serotonin: The compound also enhances extracellular levels of serotonin, which correlates with its hallucinogenic properties .

- Glutamate: The interaction with glutamatergic pathways suggests a mechanism for altered sensory perception associated with hallucinogens .

Behavioral Effects

In animal models, administration of 25N-NBOMe has been linked to increased locomotor activity at certain doses while decreasing it at higher doses, indicative of an inverted U-shaped dose-response curve . Additionally, it induces head twitch responses (HTR), a common behavioral marker for hallucinogenic activity in rodents .

Neurotoxicity and Safety Profile

The safety profile of 25N-NBOMe is concerning due to its neurotoxic effects. In vitro studies have shown significant cytotoxicity in neuronal cell lines such as SH-SY5Y and PC12, with mechanisms involving activation of the MAPK/ERK pathway and inhibition of the Akt/PKB signaling pathway .

Table 2: Neurotoxic Effects Observed in Studies

| Study Type | Observed Effect | Reference |

|---|---|---|

| In Vitro | Cytotoxicity in SH-SY5Y cells | |

| In Vivo | DNA damage in rat frontal cortex | |

| Behavioral | Induced seizures and HTR |

Case Studies and Clinical Observations

Several case studies have reported severe adverse effects following consumption of NBOMe compounds, including 25N-NBOMe. These include acute psychosis, seizures, and fatalities attributed to overdose or adverse reactions . The rapid onset of these effects raises concerns about the drug's safety profile in recreational use.

Propiedades

IUPAC Name |

2-(2,5-dimethoxy-4-nitrophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5.ClH/c1-23-16-7-5-4-6-14(16)12-19-9-8-13-10-18(25-3)15(20(21)22)11-17(13)24-2;/h4-7,10-11,19H,8-9,12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAFRJJZBSVSPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.